
SMR000127182
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Les dérivés d'indole, y compris le SMR000127182, ont montré un potentiel significatif comme agents antiviraux. Ces composés peuvent inhiber la réplication de divers virus en interférant avec les enzymes ou protéines virales essentielles à la réplication virale. Par exemple, certains dérivés d'indole ont démontré une activité inhibitrice contre les virus de la grippe A et de la Coxsackie B . Cela fait du this compound un candidat prometteur pour le développement de thérapies antivirales.
Applications anti-inflammatoires
Le this compound et des composés similaires ont été explorés pour leurs propriétés anti-inflammatoires. Les dérivés d'indole peuvent moduler les voies inflammatoires en inhibant les enzymes et cytokines clés impliquées dans la réponse inflammatoire. Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
Applications anticancéreuses
Le potentiel anticancéreux du this compound est un autre domaine de recherche important. Les dérivés d'indole peuvent induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses, inhiber la prolifération cellulaire et interférer avec les voies de signalisation des cellules cancéreuses. Ces propriétés les rendent précieux dans le développement de nouvelles thérapies anticancéreuses, en particulier pour les cancers résistants aux traitements conventionnels .
Applications antimicrobiennes
Le this compound a également été étudié pour ses propriétés antimicrobiennes. Les dérivés d'indole peuvent perturber les parois cellulaires bactériennes, inhiber les enzymes bactériennes et interférer avec la réplication de l'ADN bactérien. Cela les rend efficaces contre un large spectre d'agents pathogènes bactériens, y compris les souches résistantes aux antibiotiques .
Applications antioxydantes
Les propriétés antioxydantes du this compound sont un autre domaine d'intérêt. Les dérivés d'indole peuvent piéger les radicaux libres et réduire le stress oxydatif, qui est impliqué dans diverses maladies, notamment les troubles neurodégénératifs et les maladies cardiovasculaires. En atténuant les dommages oxydatifs, ces composés peuvent potentiellement protéger contre les dommages cellulaires et améliorer la santé globale .
Applications neuroprotectrices
La recherche s'est également concentrée sur les effets neuroprotecteurs du this compound. Les dérivés d'indole peuvent protéger les neurones des dommages causés par le stress oxydatif, l'inflammation et l'excitotoxicité. Cette application est particulièrement pertinente dans le contexte des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson, où ces composés pourraient contribuer à ralentir la progression de la maladie et à améliorer la fonction cognitive .
Propriétés
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24-16)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-2-4-12-25/h5-10,13-14,24H,2-4,11-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIVZOVMHCMGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
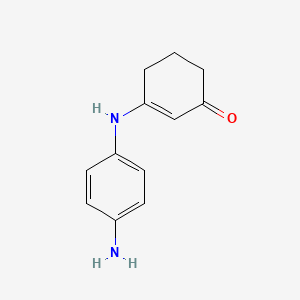
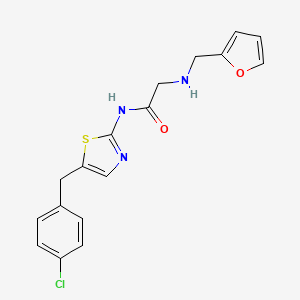
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)
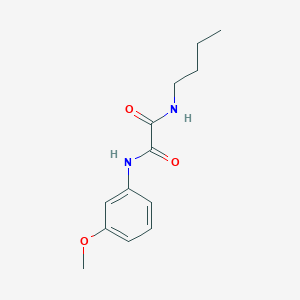
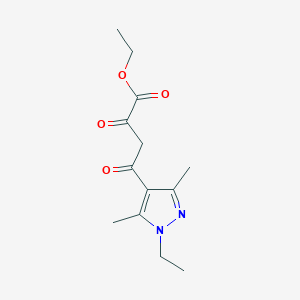
![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2464744.png)
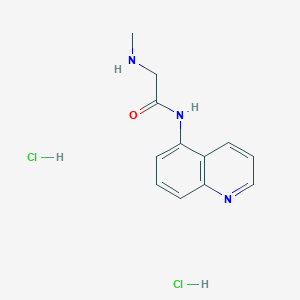
![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)
